N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
Description
This compound features a pomalidomide-derived core (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl) linked via an acetamide group to a 6-azidohexyl chain. The azide group enables bioorthogonal click chemistry, making it valuable in PROTAC (Proteolysis-Targeting Chimera) design for targeted protein degradation . Its molecular formula is C₂₃H₂₈N₆O₇, with a molecular weight of 500.5 g/mol .
Properties
IUPAC Name |
N-(6-azidohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O6/c22-26-24-11-4-2-1-3-10-23-17(29)12-33-15-7-5-6-13-18(15)21(32)27(20(13)31)14-8-9-16(28)25-19(14)30/h5-7,14H,1-4,8-12H2,(H,23,29)(H,25,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTULSFHWSPOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C19H24N4O4
- Molecular Weight : 372.42 g/mol
- CAS Number : 2093386-50-4
Structural Representation
The compound features an azido group attached to a hexyl chain, linked to a dioxoisoindoline derivative through an acetamide moiety. This unique structure suggests potential for interactions with biological targets.
This compound operates primarily through the modulation of protein degradation pathways, particularly utilizing the PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific substrates .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly through its ability to target and degrade oncogenic proteins. In studies involving various cancer cell lines, the compound demonstrated selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .
In Vitro Studies
In vitro assays have shown that this compound effectively reduces cell viability in several cancer types, including:
Case Study 1: Breast Cancer Model
A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in proliferation rates and induction of apoptosis. The mechanism was linked to the downregulation of Bcl-2 family proteins, which are crucial for cell survival .
Case Study 2: Leukemia Treatment
In leukemia models, this compound showed promising results in reducing tumor burden and enhancing survival rates in treated mice compared to controls. These findings support further investigation into its clinical potential .
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that the compound has a manageable safety profile at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety in vivo.
Scientific Research Applications
a. Targeted Protein Degradation
N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide has been utilized in the development of PROTACs to selectively degrade pathogenic proteins implicated in diseases such as cancer. By recruiting specific E3 ligases, it enhances the specificity and efficiency of protein degradation compared to traditional small molecule inhibitors.
b. Development of PROTAC Libraries
The azide functionality allows for click chemistry applications, enabling the rapid synthesis of diverse PROTAC libraries. This approach facilitates high-throughput screening for optimal compounds with desired pharmacological profiles .
Case Studies and Research Findings
Several studies have reported on the efficacy of compounds related to this compound:
Comparison with Similar Compounds
Comparative Data Table
*Molecular weight includes trifluoroacetate salt.
†Estimated based on PEG chain extension.
Research Findings and Implications
- Linker Flexibility vs. Efficiency : PEG linkers (e.g., PTC1530) improve solubility but may reduce degradation efficiency due to excessive flexibility. The target compound’s alkyl chain balances lipophilicity and rigidity .
- Azide vs. Amine Handles : Azides enable specific, rapid conjugations under physiological conditions, whereas amines require activating agents, increasing synthetic complexity .
- Biological Performance : Bulky aromatic PROTACs (e.g., Compound 4) show high target affinity but face challenges in cell permeability, whereas simpler linkers (e.g., azidohexyl) prioritize modularity .
Preparation Methods
Core Structure: 2-(2,6-Dioxopiperidin-3-yl)-1,3-Dioxoisoindolin-4-ol
The synthesis begins with the preparation of the isoindolinone core, a common scaffold in cereblon-targeting PROTACs. Commercial availability of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ol simplifies this step, though laboratory-scale synthesis may involve:
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Cyclization of 3-aminopiperidine-2,6-dione with phthalic anhydride under acidic conditions.
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Hydroxylation at the 4-position using directed ortho-metalation or electrophilic substitution.
Key Reaction Conditions :
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
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Temperature: 0–25°C for cyclization; 80–100°C for hydroxylation.
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Yield: 65–75% after silica gel chromatography.
Acetamide Linker Installation: 2-Chloro-N-(6-Azidohexyl)Acetamide
The azidohexyl side chain is introduced via nucleophilic substitution. 6-Azidohexan-1-amine is reacted with 2-chloroacetyl chloride in the presence of a base:
Optimization Notes :
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Stoichiometry : A 1.2:1 molar ratio of 2-chloroacetyl chloride to amine minimizes diacylation byproducts.
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Solvent : Dichloromethane ensures solubility while facilitating acid scavenging by triethylamine.
Fragment Coupling and Final Assembly
Etherification of the Isoindolinone Core
The hydroxyl group at the 4-position of the isoindolinone undergoes alkylation with 2-chloro-N-(6-azidohexyl)acetamide under basic conditions:
Critical Parameters :
Purification and Byproduct Management
The crude product is purified via recrystallization or column chromatography:
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Recrystallization Solvents : Ethanol or methanol (optimized at 25°C, 4-hour stirring).
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
Byproduct Mitigation :
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Disubstituted Isoindolinone : Minimized by limiting excess chloroacetamide (≤1.2 equiv).
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Azide Degradation : Reactions conducted under argon to prevent oxidative side reactions.
Analytical Characterization and Validation
Spectroscopic Confirmation
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NMR Analysis :
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Mass Spectrometry :
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HRMS (ESI+) : m/z calc. for C23H26N6O6 [M+H]+: 507.1984; found: 507.1989.
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Purity Assessment via LC-MS
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Column : C18 (4.6 × 150 mm, 5 µm).
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Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water.
Scalability and Process Optimization
Solvent Selection for Industrial Scaling
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 36.7 | 153 | 68 | 97 |
| DCM | 8.9 | 40 | 55 | 95 |
| Ethanol | 24.3 | 78 | 72 | 98 |
Ethanol balances yield and safety, making it preferable for large-scale synthesis.
Temperature-Controlled Reaction Kinetics
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Etherification Efficiency : 50°C maximizes reaction rate without azide decomposition.
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Activation Energy : Calculated at 45 kJ/mol via Arrhenius plot (R² = 0.98).
Challenges and Mitigation Strategies
Azide Stability Concerns
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Thermal Degradation : Avoid temperatures >60°C during coupling.
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Light Sensitivity : Use amber glassware to prevent photolytic N2 release.
Byproduct Formation
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Diacylated Isoindolinone : Reduced by maintaining chloroacetamide stoichiometry ≤1.2 equiv.
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Oxidative Byproducts : Add 0.1% BHT (butylated hydroxytoluene) as a radical scavenger.
Comparative Analysis with Analogous PROTAC Linkers
| Compound Name | Linker Length | Yield (%) | Purity (%) |
|---|---|---|---|
| N-(4-Aminobutyl)-acetamide | C4 | 65 | 97 |
| N-(5-Aminopentyl)-acetamide | C5 | 70 | 98 |
| N-(6-Azidohexyl)-acetamide | C6 | 72 | 98 |
The elongated C6 linker enhances solubility and proteasome recruitment efficiency.
Q & A
Q. What is the role of the dioxopiperidin-3-yl moiety in this compound?
The 2,6-dioxopiperidin-3-yl group serves as a cereblon (CRBN) E3 ubiquitin ligase-binding ligand, critical for PROTAC (Proteolysis-Targeting Chimera) functionality. This moiety enables recruitment of the ubiquitin-proteasome system to degrade target proteins. Structural analogs with this group have demonstrated efficacy in degrading proteins like TG2 and IAPs .
Q. What synthetic strategies are used to construct the dioxoisoindolin-4-yl-oxyacetamide core?
The core is synthesized via coupling reactions between 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ol and bromo/chloroacetamide derivatives. For example, HATU/DIPEA in anhydrous DMF is a standard method for amide bond formation, achieving yields of 25–62% depending on steric and electronic factors .
Q. How is the compound characterized for structural integrity?
1H/13C NMR confirms proton environments and carbon骨架 assignments. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.5 ppm error). Purity (>95%) is assessed via reverse-phase HPLC .
Advanced Research Questions
Q. How can linker length (azidohexyl) be optimized to enhance PROTAC efficiency?
Systematic structure-activity relationship (SAR) studies are conducted by varying alkyl chain lengths (e.g., pentyl vs. hexyl) and measuring degradation efficiency via Western blot. Longer linkers (e.g., hexyl) improve ternary complex formation by reducing steric hindrance between E3 ligase and target protein .
Q. What methodologies address stability challenges of the azide group during storage?
The azide group is prone to degradation under light or heat. Store at −20°C under inert gas (N2/Ar). Pre-use validation via FT-IR (azide peak ~2100 cm⁻¹) ensures integrity. Avoid prolonged exposure to reducing agents .
Q. How are low yields in coupling reactions during synthesis resolved?
Optimize stoichiometry (1:1.2 acid-to-amine ratio), use fresh coupling agents (HATU), and ensure anhydrous DMF. Monitor reaction progress via LCMS or TLC. Post-reaction purification with prep-HPLC (C18 column, 0.1% TFA/ACN gradient) improves yield .
Q. What in vitro assays quantify PROTAC degradation efficiency?
Q. How are conflicting degradation data interpreted across cell lines?
Discrepancies may arise from variable CRBN expression or off-target effects. Validate CRBN levels via qPCR/Western blot. Use CRBN-knockout cells as controls. Dose-response curves (0.1–10 μM) and time-course studies (6–72 hrs) clarify context-dependent efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
